

Technical Support Center: SARS-CoV-2 Mpro-IN-35

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-35

Cat. No.: B15568737

[Get Quote](#)

This technical support center provides guidance on the stability and handling of **SARS-CoV-2 Mpro-IN-35** dissolved in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **SARS-CoV-2 Mpro-IN-35** in DMSO?

A1: While specific stability data for Mpro-IN-35 in DMSO is not extensively published, general best practices for storing inhibitors in DMSO should be followed. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[\[1\]](#) It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[\[1\]](#)

Q2: How does DMSO concentration affect the stability and activity of the target enzyme, SARS-CoV-2 Mpro?

A2: DMSO is a common solvent in Mpro activity assays to enhance the solubility of inhibitors and substrates.[\[2\]](#)[\[3\]](#) However, it's important to be aware of its effects on the enzyme itself. While DMSO concentrations up to 20% have been shown to improve the catalytic efficiency of Mpro, higher concentrations can decrease the enzyme's thermodynamic stability and optimal temperature for catalysis.[\[2\]](#)[\[3\]](#)[\[4\]](#) One study noted that 3CL protease (Mpro) completely lost its activity at a DMSO concentration of 40%.[\[5\]](#)

Q3: My Mpro-IN-35 solution in DMSO appears cloudy or has visible precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit of Mpro-IN-35 in DMSO, or the absorption of water by DMSO, which can reduce the solubility of the compound.^{[6][7]} To address this, ensure the stock solution is completely dissolved, which may require gentle vortexing. When diluting the DMSO stock into an aqueous buffer for your experiment, do so with rapid and thorough mixing to prevent the compound from precipitating.^[6] It is also recommended to use anhydrous DMSO from a freshly opened bottle, as DMSO is hygroscopic.^{[8][9]}

Q4: I am observing inconsistent results in my Mpro inhibition assays. Could this be related to the stability of Mpro-IN-35 in DMSO?

A4: Inconsistent results can be a consequence of compound degradation.^[6] To mitigate this, it is crucial to prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles.^[1] If you suspect degradation, you can compare the activity of a freshly prepared stock solution with your older stock in a parallel experiment.^[6] Also, ensure that the final concentration of DMSO in your assay is consistent across all experiments, as DMSO itself can impact Mpro activity.^{[2][5]}

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity

- Possible Cause: Degradation of Mpro-IN-35.
 - Troubleshooting Step: Prepare a fresh stock solution of Mpro-IN-35 in high-purity, anhydrous DMSO. Aliquot and store at -80°C.
- Possible Cause: Precipitation of the inhibitor in the assay buffer.
 - Troubleshooting Step: Visually inspect the final assay solution for any cloudiness. When diluting the DMSO stock, add it to the aqueous buffer with vigorous mixing. Consider a serial dilution in the aqueous buffer to minimize precipitation.^[6]
- Possible Cause: Inactive Mpro enzyme.

- Troubleshooting Step: Verify the activity of your Mpro enzyme with a known control inhibitor or substrate. Be mindful that DMSO concentration can affect enzyme stability.[2] [3]

Issue 2: High Variability Between Replicates

- Possible Cause: Inhomogeneous stock solution.
 - Troubleshooting Step: Ensure your DMSO stock solution is fully dissolved before each use by vortexing thoroughly.
- Possible Cause: Water contamination in DMSO.
 - Troubleshooting Step: Use anhydrous DMSO, preferably from a new, sealed container. Minimize the time the DMSO stock bottle is open to the atmosphere.[9]
- Possible Cause: Inconsistent final DMSO concentration.
 - Troubleshooting Step: Ensure the final concentration of DMSO is the same in all wells, including controls, as varying concentrations can alter enzyme kinetics.[5]

Quantitative Data Summary

The following tables summarize the effect of DMSO on the stability and activity of SARS-CoV-2 Mpro (3CLpro), the target of Mpro-IN-35.

Table 1: Effect of DMSO on the Thermodynamic Stability (Tm) of SARS-CoV-2 Mpro

DMSO Concentration	Tm after 0 hours incubation (°C)	Tm after 24 hours incubation (°C)
0%	59.0	60.0
5%	57.5	57.5
10%	56.0	56.0
20%	52.5	52.5

Data adapted from a study on the effect of DMSO on 3CLpro stability.[3]

Table 2: Effect of DMSO on the Optimal Temperature (TOpt) of SARS-CoV-2 Mpro Catalysis

DMSO Concentration	Optimal Temperature (TOpt) (°C)
5%	43
10%	43
20%	32

Data adapted from a study on the effect of DMSO on 3CLpro catalysis.[3][10]

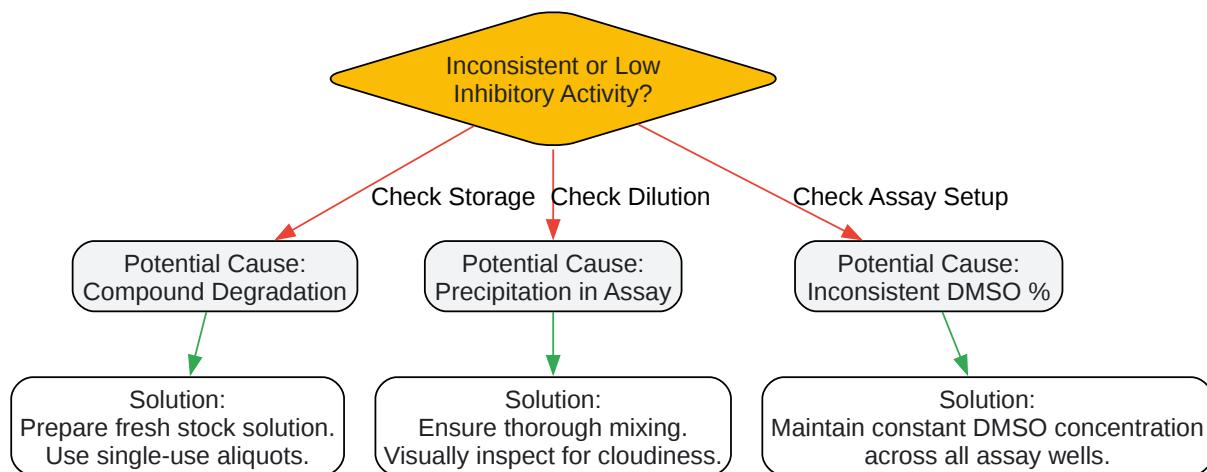
Experimental Protocols

Protocol 1: Preparation and Storage of Mpro-IN-35 Stock Solution

- Allow the vial of powdered Mpro-IN-35 to equilibrate to room temperature before opening.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
- Vortex the solution thoroughly to ensure the compound is completely dissolved.
- Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: General Mpro FRET-Based Inhibition Assay

- Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM TCEP).[3]
- In a microplate, add the Mpro enzyme to the reaction buffer.
- Add Mpro-IN-35 (diluted from DMSO stock) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that significantly impacts enzyme stability (typically $\leq 5\%$).


- Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5]
- Initiate the reaction by adding a fluorogenic Mpro substrate.
- Monitor the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing Mpro-IN-35 stock and use in an inhibition assay.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.cn [medchemexpress.cn]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: SARS-CoV-2 Mpro-IN-35]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568737#stability-of-sars-cov-2-mpro-in-35-in-dmso>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com